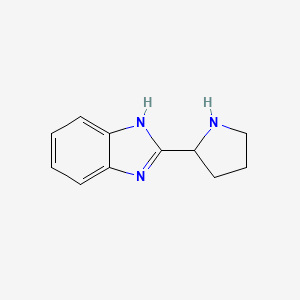

2-Pyrrolidin-2-yl-1H-benzoimidazole

Vue d'ensemble

Description

2-Pyrrolidin-2-yl-1H-benzoimidazole is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds contain a benzene ring fused to an imidazole ring and are known for their interesting chemical and biological properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to this compound, has been explored through various methods. For instance, a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives has been reported using a multicomponent reaction involving chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine . Additionally, the synthesis of related compounds through intramolecular cycloaddition of azomethine ylides has been described, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused benzene and imidazole ring. The structure-activity relationships of these compounds have been studied, particularly in the context of their biological activity as thromboxane A2 receptor antagonists . The molecular structure is crucial for the compound's interaction with biological targets and its overall reactivity.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, a rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes has been developed to produce pyrido[1,2-a]benzimidazole derivatives . This type of reaction could potentially be applied to the synthesis of this compound by modifying the starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. A Zn2+ fluorescent sensor derived from 2-(pyridin-2-yl)benzoimidazole has been reported, demonstrating the potential for these compounds to be used in sensing applications due to their optical properties . The synthesis and characterization of novel derivatives have also been explored, providing insights into their absorption and emission characteristics .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

2-Pyridin-2-yl-1H-benzoimidazole has been identified as an efficient and versatile ligand in copper-catalyzed cross-coupling reactions. This ligand facilitates the formation of vinyl C-N and C-O bonds, showing full retention of stereochemistry and tolerance to various functional groups. It's noteworthy for its mild reaction conditions and low catalyst loading (Kabir et al., 2010).

Anticancer Research

Studies have demonstrated the potential anticancer activity of benzimidazole-based Zn(II) complexes. These complexes show cytotoxic properties in vitro against different carcinoma cells, with mechanisms involving DNA interaction and apoptosis induction (Zhao et al., 2015). Another study on Cu(II) complexes with benzimidazole derivatives also revealed potent in vitro cytotoxicity towards human carcinoma cells, particularly SH-SY5Y cells (Hu et al., 2017).

Corrosion Inhibition

4-(Benzoimidazole-2-yl)pyridine has been identified as an effective corrosion inhibitor for mild steel in acidic environments. It exhibits significant inhibitive efficiency and has been studied using various techniques including scanning electron microscopy and quantum chemical calculations (Resen et al., 2020).

Antimicrobial Activity

Compounds containing 2-pyridin-3-yl-1H-benzo[d]imidazoles and related derivatives have shown antimicrobial activity against various bacterial and fungal pathogens. These compounds have been synthesized and evaluated for their effectiveness in combating drug-resistant pathogens (Mallemula et al., 2015).

Development of Fluorescent Sensors

A fluorescent Zn(2+) sensor based on 2-(2'-pyridinyl)benzoimidazole has been developed. This sensor demonstrates specific emission shifts and enhancements in the presence of Zn(2+), making it useful for intracellular Zn(2+) imaging in cells like HeLa cells (Liu et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 2-Pyrrolidin-2-yl-1H-benzoimidazole is aspartic acid in bacterial cell walls . Aspartic acid plays a crucial role in the synthesis of peptidoglycan, an essential component for bacterial cell walls .

Mode of Action

This compound binds to aspartic acid in bacterial cell walls, thereby inhibiting the synthesis of peptidoglycan . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to bacterial cell death .

Biochemical Pathways

The compound affects the peptidoglycan synthesis pathway in bacteria . By inhibiting this pathway, it prevents the formation of a critical component of the bacterial cell wall, leading to cell lysis and death .

Result of Action

The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria . It has shown inhibitory effects on Bacillus subtilis and Staphylococcus aureus , as well as on aerobic bacteria such as Enterobacteriaceae and ciprofloxacin-resistant strains such as Pseudomonas aeruginosa .

Safety and Hazards

Orientations Futures

Benzimidazole derivatives, including 2-Pyrrolidin-2-yl-1H-benzoimidazole, have shown promising therapeutic potential . Future research may focus on further exploring the benzimidazole scaffold to develop new anti-inflammatory drugs . Additionally, the pyrrolidine ring, a key feature of this compound, is a versatile scaffold for novel biologically active compounds , suggesting potential future directions in drug discovery.

Propriétés

IUPAC Name |

2-pyrrolidin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGVBMUGKDNVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389802 | |

| Record name | 2-Pyrrolidin-2-yl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

638141-64-7 | |

| Record name | 2-Pyrrolidin-2-yl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)